molecular formula C12H17NO B11727196 1-(3-Methoxyphenyl)cyclopentanamine

1-(3-Methoxyphenyl)cyclopentanamine

Cat. No.: B11727196
M. Wt: 191.27 g/mol
InChI Key: RXAGLWIEYMKKCU-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)cyclopentanamine is an organic compound with the molecular formula C12H17NO It is a cyclopentanamine derivative where the cyclopentane ring is substituted with a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)cyclopentanamine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the hydrogenation of phenylmethyl esters using palladium on charcoal catalyst in ethanol . This process is advantageous due to its commercial viability and industrial applicability.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of palladium-catalyzed reactions and hydrogenation processes ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)cyclopentanamine undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Methoxyphenyl)cyclopentanamine is a useful research chemical with applications in various fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as its role in drug development for neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to interact with neurotransmitter receptors and enzymes, influencing biochemical pathways related to mood regulation and cognitive function .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)cyclopentanamine
  • 1-(4-Methoxyphenyl)cyclopentanamine
  • 1-(3-Methoxyphenyl)cyclohexanamine

Uniqueness

1-(3-Methoxyphenyl)cyclopentanamine is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for targeted research applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(3-methoxyphenyl)cyclopentan-1-amine

InChI

InChI=1S/C12H17NO/c1-14-11-6-4-5-10(9-11)12(13)7-2-3-8-12/h4-6,9H,2-3,7-8,13H2,1H3

InChI Key

RXAGLWIEYMKKCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCC2)N

Origin of Product

United States

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